1(2H)-Quinolinecarboxylic acid, 2-cyano-7-methyl-, ethyl ester
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Overview
Description
1(2H)-Quinolinecarboxylic acid, 2-cyano-7-methyl-, ethyl ester is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
The synthesis of 1(2H)-Quinolinecarboxylic acid, 2-cyano-7-methyl-, ethyl ester can be achieved through several synthetic routes. One common method involves the Biginelli reaction, which is a three-component reaction involving ethyl acetoacetate, thiourea, and an appropriate aromatic aldehyde. This reaction produces ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylates, which can then react with bromomalononitrile to yield ethyl 3-amino-5-aryl-2-cyano-7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylates . Industrial production methods often involve the use of microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
1(2H)-Quinolinecarboxylic acid, 2-cyano-7-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
1(2H)-Quinolinecarboxylic acid, 2-cyano-7-methyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives.
Biology: Quinoline derivatives are known for their antimicrobial and anticancer activities.
Medicine: This compound is studied for its potential use in developing new drugs for treating infections and cancer.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1(2H)-Quinolinecarboxylic acid, 2-cyano-7-methyl-, ethyl ester involves its interaction with specific molecular targets. In biological systems, quinoline derivatives can inhibit enzymes such as acetylcholinesterase and topoisomerase, leading to antimicrobial and anticancer effects. The cyano group in the compound can also interact with nucleophiles in biological systems, leading to various biochemical reactions .
Comparison with Similar Compounds
1(2H)-Quinolinecarboxylic acid, 2-cyano-7-methyl-, ethyl ester can be compared with other quinoline derivatives such as:
Quinoline N-oxides: These compounds have similar biological activities but differ in their oxidation state.
Aminoquinolines: These compounds have an amine group instead of a cyano group and are known for their antimalarial activity.
Substituted quinolines: These compounds have various substituents on the quinoline ring, leading to different biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
52618-51-6 |
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Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
ethyl 2-cyano-7-methyl-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C14H14N2O2/c1-3-18-14(17)16-12(9-15)7-6-11-5-4-10(2)8-13(11)16/h4-8,12H,3H2,1-2H3 |
InChI Key |
ZVWWETJAAXXASY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C(C=CC2=C1C=C(C=C2)C)C#N |
Origin of Product |
United States |
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